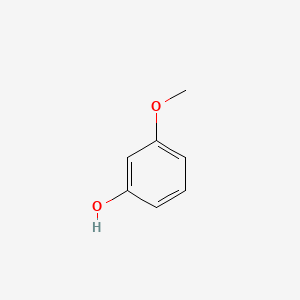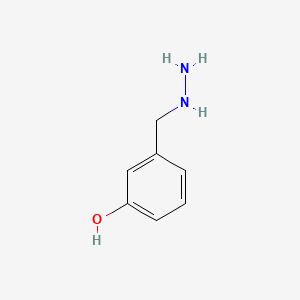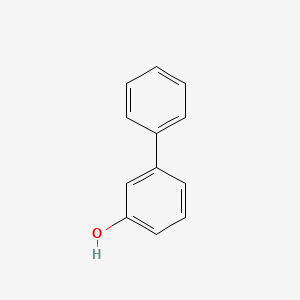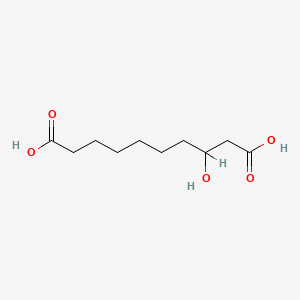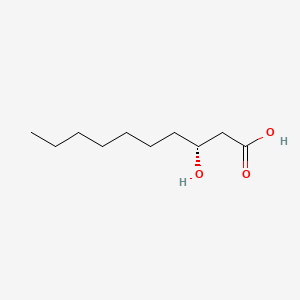
8-Chloroadenosine
説明
Synthesis Analysis
8-Chloroadenosine (8-Cl-Ado) treatment leads to a decrease in global RNA levels and incorporation of the analog into cellular RNA in malignant cells . An 8-Cl-Ado phosphoramidite and controlled-pore glass support were synthesized and used to introduce 8-Cl-Ado at internal and 3’- terminal positions, respectively .Molecular Structure Analysis
The molecular formula of 8-Chloroadenosine is C10H12ClN5O4 . Its exact mass is 301.06 and its molecular weight is 301.687 .Chemical Reactions Analysis
8-Chloroadenosine (8-Cl-Ado) treatment leads to a decrease in global RNA levels and incorporation of the analog into cellular RNA in malignant cells . The presence of adenosine deaminase, which converts 8-Cl-adenosine to 8-chloroinosine, completely prevented growth inhibition by 8-Cl-cAMP and the concomitant diminution of PKA I .科学的研究の応用
Cancer Research: ADAR Inhibition
8-Chloroadenosine (8-Cl-Ado) has been studied for its potential use in cancer therapy, particularly as an inhibitor of the ADAR enzyme. ADAR plays a role in the proliferation and survival of cancer cells by editing adenosine to inosine in double-stranded RNAs. Although 8-Cl-Ado was initially considered a selective inhibitor of ADAR, recent studies have shown that it is not selective and exhibits similar toxicity to both ADAR-dependent and -independent cancer cell lines .
Metabolic Pathway Discovery: Intracellular Succinylation
A novel metabolic pathway involving 8-Cl-Ado has been discovered, where it undergoes intracellular succinylation. This process affects the fumarate levels within the citric acid cycle, tying the metabolism of 8-Cl-Ado to energy production pathways. The study of this pathway provides insights into the broader implications of 8-Cl-Ado on cellular metabolism .
Renal Cell Carcinoma: Sensitivity Analysis
Research has been conducted on the effects of 8-Cl-Ado on clear cell renal cell carcinoma (ccRCC) cell lines. The compound was found to be effective against ccRCC cell viability in vitro, with varying degrees of sensitivity across different cell lines. This suggests a potential therapeutic application of 8-Cl-Ado in treating renal cell carcinoma .
Transcription Inhibition: Antiapoptotic Proteins
8-Cl-Ado has been shown to inhibit the transcription of short-lived antiapoptotic proteins. By reducing the expression of these proteins, 8-Cl-Ado can induce apoptosis in cancer cells, providing another mechanism through which it may exert its therapeutic effects .
Purine Metabolism: Impact on Nucleotide Pools
The metabolism of 8-Cl-Ado impacts intracellular purine metabolism, specifically influencing the nucleotide pools within the cell. This can lead to a reduction in the levels of ATP and dATP, which are vital for DNA synthesis and repair, thus affecting the growth and survival of cancer cells .
Energy Metabolism Modifiers: Metformin and Oligomycin
The distribution of 8-Cl-Ado metabolites can be altered using energy metabolism modifiers like metformin and oligomycin. These studies help understand how 8-Cl-Ado interacts with other drugs and how it can be used in combination therapies to enhance its efficacy .
作用機序
Target of Action
8-Chloroadenosine (8-Cl-Ado) is a ribosyl nucleoside analog . Its activity is dependent on adenosine kinase and requires intracellular accumulation of 8-Cl-Ado as mono-, di-, and tri-phosphates . It has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines .
Mode of Action
8-Cl-Ado depletes endogenous ATP, subsequently inducing the phosphorylation and activation of AMPK . It has been shown that neither 8-azaadenosine nor 8-chloroadenosine are selective inhibitors of ADAR .
Biochemical Pathways
8-Cl-Ado affects multiple biochemical pathways. It has been associated with the induction of autophagic cell death . It also ties its metabolism to the citric acid cycle by reduction of the fumarate pool .
Pharmacokinetics
The pharmacokinetics of 8-Cl-Ado involve its conversion to 8-Cl-Ado mono-, di-, and tri-phosphates . This conversion is dependent on both the exogenous concentration of 8-Cl-Ado and incubation time .
Result of Action
8-Cl-Ado induces autophagic cell death . It effectively inhibits in vivo tumor growth in mice . It has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines .
Action Environment
The action of 8-Cl-Ado can be influenced by environmental factors. For instance, the rates of succinyl-8-Cl-adenylate metabolism were enhanced by increasing the intracellular fumarate concentrations after metformin co-treatment . The S-8-Cl-AMP concentrations were increased after acute inhibition of ATP synthase by oligomycin .
Safety and Hazards
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDPPLULTMGBSI-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroadenosine | |
CAS RN |
34408-14-5 | |
| Record name | 8-Chloroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034408145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloroadenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-CHLOROADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA05MFH3I7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)
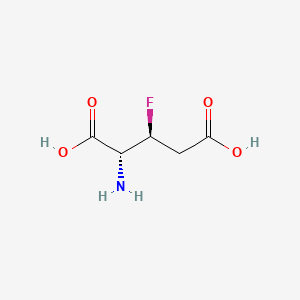

![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)

